Cas no 1006441-74-2 (3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid)

3-{5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid is a pyrazole-based carboxylic acid derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted pyrazole core linked to a propenoic acid moiety, offering reactivity for further functionalization. The presence of the 4-methylphenylmethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. This compound may serve as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled synthetic transformations. The conjugated double bond in the propenoic acid segment provides opportunities for selective derivatization or conjugation reactions.
3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid structure
1006441-74-2 structure
Product Name:3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid
CAS No:1006441-74-2
MF:C15H15ClN2O2
MW:290.744802713394
CID:5711972
PubChem ID:2113068
Update Time:2025-06-13

3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 1006441-74-2
    • 957014-04-9
    • (2E)-3-(5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1h-pyrazol-4-yl)prop-2-enoic acid
    • HMS1787J05
    • CS-0345019
    • AKOS001058073
    • SR-01000050421
    • 3-(5-Chloro-3-methyl-1-(4-methylbenzyl)-1h-pyrazol-4-yl)acrylic acid
    • EN300-08526
    • (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
    • (E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid
    • 3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
    • EN300-832991
    • SR-01000050421-1
    • Z2312401489
    • 2-Propenoic acid, 3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl]-
    • 3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid
    • Inchi: 1S/C15H15ClN2O2/c1-10-3-5-12(6-4-10)9-18-15(16)13(11(2)17-18)7-8-14(19)20/h3-8H,9H2,1-2H3,(H,19,20)/b8-7+
    • InChI Key: XBJMZXICJKUGKH-BQYQJAHWSA-N
    • SMILES: ClC1=C(/C=C/C(=O)O)C(C)=NN1CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 290.0822054g/mol
  • Monoisotopic Mass: 290.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 480.5±45.0 °C(Predicted)
  • pka: 3.63±0.10(Predicted)

3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid Pricemore >>

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3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid Related Literature

Additional information on 3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid

Introduction to 3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic Acid (CAS No. 1006441-74-2)

3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid is a significant compound in the realm of chemical and pharmaceutical research, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 1006441-74-2, has garnered attention due to its structural motifs that suggest utility in various therapeutic applications. The presence of a pyrazole ring, coupled with chloro and methyl substituents, enhances its pharmacological profile, making it a subject of intense interest for medicinal chemists.

The molecular framework of 3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid consists of a propenoic acid moiety linked to a pyrazole core. The pyrazole ring is a well-known pharmacophore, frequently employed in the design of drugs targeting inflammatory and infectious diseases. The specific substitution pattern, including a chloro group at the 5-position and methyl groups at the 3-position and on the phenyl ring, contributes to the compound's unique electronic and steric properties. These features are critical in determining its interaction with biological targets, such as enzymes and receptors.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with remarkable accuracy. Studies utilizing molecular docking techniques have shown that 3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid exhibits potential binding interactions with various protein targets, including kinases and transcription factors. These interactions are pivotal in modulating signaling pathways associated with diseases such as cancer, diabetes, and autoimmune disorders.

In the context of oncology research, the pyrazole scaffold has been extensively explored for its ability to inhibit aberrant signaling pathways that drive tumor growth. The chloro and methyl substituents on the pyrazole ring are particularly noteworthy, as they can enhance the compound's ability to penetrate the cell membrane and interact with intracellular targets. Preliminary in vitro studies have suggested that 3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-yl}prop-2-enoic acid may possess inhibitory effects on certain kinases, thereby disrupting tumor cell proliferation.

Beyond oncology, this compound has shown promise in addressing inflammatory conditions. The pyrazole moiety is known to modulate inflammatory responses by interacting with nuclear factor kappa B (NFκB) pathways. The presence of a propenoic acid group further enhances its potential as an anti-inflammatory agent by facilitating interactions with cyclooxygenase (COX) enzymes. These interactions can lead to reduced production of pro-inflammatory cytokines, offering a therapeutic strategy for chronic inflammatory diseases.

The synthesis of 3-{5-chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazol-4-y]prop}-2-enolic acid presents an intriguing challenge due to its complex structural features. Multi-step synthetic routes involving condensation reactions, cyclization, and functional group transformations are typically employed to construct the desired molecular architecture. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive pharmacological evaluations.

The pharmacokinetic properties of this compound are also of considerable interest. Studies have indicated that it exhibits reasonable solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, preliminary data suggest that it undergoes moderate metabolic clearance in vivo, indicating a potential for therapeutic efficacy without excessive accumulation.

In conclusion, 3-{5-chloro--methyl-l-(4--methylphenyl)methvl--lH--pyrazol--4--y]prop}-2-enolic acid (CAS No. 1006441--74--2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in drug discovery and development efforts worldwide.

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